Bis(triphenylphosphine)copper tetrahydroborate

Catalog No.
S761865
CAS No.
16903-61-0
M.F
C36H34BCuP2-
M. Wt
603.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(triphenylphosphine)copper tetrahydroborate

CAS Number

16903-61-0

Product Name

Bis(triphenylphosphine)copper tetrahydroborate

IUPAC Name

boranuide;copper;triphenylphosphane

Molecular Formula

C36H34BCuP2-

Molecular Weight

603.0 g/mol

InChI

InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1;

InChI Key

OIFZQKCJHVNBRA-UHFFFAOYSA-N

SMILES

[B-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]

Canonical SMILES

[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]

Application in Crystallography and Inorganic Chemistry

Summary of the Application: Bis(triphenylphosphine)copper(I) tetrahydroborate is used in the synthesis of binuclear copper(I) borohydride complex containing bridging bis(diphenylphosphino)methane ligands . This compound is of great interest due to its catalytic activity including the transformation of small molecules on metal centres .

Methods of Application: The compound was synthesized by ligands exchange in bis(triphenylphosphine) copper(I) tetrahydroborate, and characterized by XRD, FTIR, NMR spectroscopy .

Results or Outcomes: According to XRD, the title compound has a dimeric structure, [ (μ 2 -dppm) 2 Cu 2 (η 2 -BH 4) 2 ], and crystallizes as CH 2 Cl 2 solvate in two polymorphic forms .

Application in Organic Synthesis

Summary of the Application: Bis(triphenylphosphine)copper(I) tetrahydroborate is used as a selective reducing agent . It has been demonstrated to give good isolated yields of aromatic aldehydes from the corresponding acid chlorides .

Methods of Application: The compound is used in the reduction of acid chlorides to aldehydes .

Results or Outcomes: A wide range of aldehydes may be conveniently prepared by the reaction .

Application in Photosensitized Isomerization of Dienes

Summary of the Application: Bis(triphenylphosphine)copper(I) tetrahydroborate is used as a catalyst in the photosensitized isomerization of dienes .

Results or Outcomes: The use of this compound as a catalyst suggests it may enhance the efficiency of the isomerization process .

Application in Hydrolytic Dehydrogenation of Ammonia Borane

Summary of the Application: Bis(triphenylphosphine)copper(I) tetrahydroborate is used in the hydrolytic dehydrogenation of ammonia borane .

Results or Outcomes: The use of this compound in the reaction suggests it may enhance the efficiency of the dehydrogenation process .

Application in Reductive Amination Reactions

Summary of the Application: Bis(triphenylphosphine)copper(I) tetrahydroborate is used as a reducing agent in reductive amination reactions .

Results or Outcomes: The use of this compound as a reducing agent suggests it may enhance the efficiency of the reductive amination process .

Application in the Synthesis of Copper Complexes

Summary of the Application: Bis(triphenylphosphine)copper(I) tetrahydroborate is used in the synthesis of copper complexes featuring borohydride ligands based on 2-mercaptopyridyl units .

Methods of Application: The compound was synthesized through a slight modification of a previously described procedure. Bis(diphenylphosphino)methane (dppm) were added to a solution of bis(triphenylphosphine) copper(I) tetrahydroborate in toluene .

Results or Outcomes: Structural characterization confirms a κ3-S,H,H coordination mode for the borohydride-based ligand within the synthesized copper complex .

Bis(triphenylphosphine)copper tetrahydroborate is an organometallic compound characterized by the molecular formula C36H34BCuP2 and a molecular weight of approximately 603.0 g/mol. It is commonly used in research due to its unique properties and reactivity. The compound typically appears as a solid and is known for its high purity, usually around 95% . The compound's structure features a copper center coordinated by two triphenylphosphine ligands and a tetrahydroborate anion, which contributes to its chemical reactivity and stability.

CuPPh3(BH4) is a potentially hazardous compound. It can cause skin and eye irritation upon contact []. It is also air and moisture sensitive and can decompose to release hydrogen gas, which is flammable [].

Safety Precautions:

  • Handle the compound under inert atmosphere (e.g., nitrogen) to avoid decomposition.
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood when handling the compound.
  • Store the compound in a cool, dry, and air-tight container.

Bis(triphenylphosphine)copper tetrahydroborate is particularly noted for its role in the selective reduction of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols. This reaction is facilitated under acidic conditions and demonstrates high stereoselectivity and regioselectivity, making it effective for reducing α,β-unsaturated aldehydes while preferentially reducing aldehydes over ketones . Additionally, it can participate in displacement reactions with alkyl-substituted 1,10-phenanthrolines, leading to the formation of various coordination compounds.

The synthesis of bis(triphenylphosphine)copper tetrahydroborate can be achieved through a straightforward reaction involving several key starting materials:

  • Starting Materials:
    • Copper(II) acetate monohydrate
    • Tetrahydroborate
    • Triphenylphosphine
  • Procedure:
    • Dissolve copper(II) acetate monohydrate in a suitable solvent such as acetonitrile or ethanol.
    • Introduce tetrahydroborate to the solution while stirring.
    • Add triphenylphosphine to the mixture and continue stirring for several hours.
    • Filter the resulting solid and wash it with diethyl ether.
    • Dry the solid under vacuum to obtain bis(triphenylphosphine)copper tetrahydroborate .

Bis(triphenylphosphine)copper tetrahydroborate finds applications primarily in organic synthesis as a reducing agent. Its ability to selectively reduce carbonyl compounds makes it valuable in synthetic organic chemistry, particularly for producing alcohols from aldehydes and ketones. Additionally, it is used in coordination chemistry to form diverse complexes with various ligands .

Interaction studies involving bis(triphenylphosphine)copper tetrahydroborate focus on its reactivity with various substrates, particularly carbonyl compounds. The mechanism of action involves the reduction of carbonyl groups through hydride transfer facilitated by the tetrahydroborate moiety. This interaction alters biochemical pathways associated with ketones and aldehydes, leading to the formation of alkanes from their respective p-toluenesulphonyl hydrazones .

Several compounds exhibit similarities to bis(triphenylphosphine)copper tetrahydroborate in terms of structure or reactivity. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis(triphenylphosphine)copper(I) borohydrideC36H30BCuP2Used for similar reductions but may differ in selectivity
Copper(I) chloride with triphenylphosphineC18H15ClCuActs as a catalyst in various organic reactions
Tetrahydroborate complexes with other metalsVariesOften used as reducing agents but vary significantly in reactivity

These compounds share structural features or functional roles but differ in their specific applications and selectivity during

Hydrogen Bond Acceptor Count

1

Exact Mass

602.152477 g/mol

Monoisotopic Mass

602.152477 g/mol

Heavy Atom Count

40

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

34010-85-0

Dates

Modify: 2023-08-15

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